molecular formula C11H15ClN2O B3088322 1-acetyl-2-methyl-5-indolinamine hydrochloride CAS No. 1185109-69-6

1-acetyl-2-methyl-5-indolinamine hydrochloride

Cat. No.: B3088322
CAS No.: 1185109-69-6
M. Wt: 226.70
InChI Key: SEKXRJQZLFSTJO-UHFFFAOYSA-N
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Description

1-acetyl-2-methyl-5-indolinamine hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-acetyl-2-methyl-5-indolinamine hydrochloride typically involves the acetylation of 2-methyl-5-indolinamine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

1-acetyl-2-methyl-5-indolinamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .

Scientific Research Applications

1-acetyl-2-methyl-5-indolinamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their antimicrobial and anticancer properties, making this compound valuable in biological research.

    Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: It is used in the synthesis of dyes and pigments due to its indole structure.

Mechanism of Action

The mechanism of action of 1-acetyl-2-methyl-5-indolinamine hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. The exact molecular pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

1-acetyl-2-methyl-5-indolinamine hydrochloride can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Known for its anticancer properties.

    5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

What sets this compound apart is its unique acetyl and methyl substitutions, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKXRJQZLFSTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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